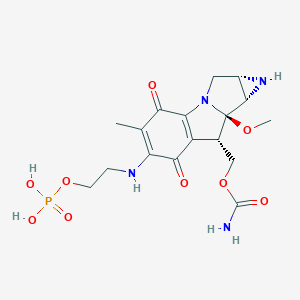

Mitomycin phosphate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

124580-38-7 |

|---|---|

Molecular Formula |

C17H23N4O9P |

Molecular Weight |

458.4 g/mol |

IUPAC Name |

[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(2-phosphonooxyethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |

InChI |

InChI=1S/C17H23N4O9P/c1-7-11(19-3-4-30-31(25,26)27)14(23)10-8(6-29-16(18)24)17(28-2)15-9(20-15)5-21(17)12(10)13(7)22/h8-9,15,19-20H,3-6H2,1-2H3,(H2,18,24)(H2,25,26,27)/t8-,9+,15+,17-/m1/s1 |

InChI Key |

MNOGBRROKHFONU-CJUKMMNNSA-N |

SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCOP(=O)(O)O |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCOP(=O)(O)O |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCOP(=O)(O)O |

Synonyms |

mitomycin phosphate |

Origin of Product |

United States |

Molecular Mechanisms of Activation and Metabolism of Mitomycin Phosphate

Reductive Activation Pathways of the Mitomycin Core Structure

The mitomycin core structure, once dephosphorylated from Mitomycin phosphate (B84403), undergoes bioreductive activation, a process essential for its cytotoxic action. This activation can proceed via one- or two-electron reduction pathways, catalyzed by various intracellular enzymes.

The initial step in the activation of Mitomycin C involves the enzymatic reduction of its quinone moiety. Several flavoenzymes, utilizing NAD(P)H as electron donors, have been implicated in these processes nih.gov.

One-Electron Reduction: Enzymes such as NADPH-cytochrome P450 reductase (also known as NADPH-cytochrome c reductase), NADH-cytochrome b5 reductase, xanthine (B1682287) oxidase, and nitric oxide synthase catalyze a one-electron reduction of Mitomycin C nih.govaacrjournals.orgaacrjournals.orgnih.govresearchgate.netontosight.ainih.govpnas.orgacs.orgnih.govtandfonline.com. This process generates a semiquinone anion radical intermediate aacrjournals.orgaacrjournals.orgnih.govnih.govresearchgate.netnih.gov. Under aerobic conditions, this semiquinone radical can undergo redox cycling, reacting with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide, hydrogen peroxide, and hydroxyl radicals, while regenerating the parent compound aacrjournals.orgaacrjournals.orgnih.gov. However, under hypoxic conditions, redox cycling is limited, and the semiquinone radical disproportionates to form the more reactive hydroquinone (B1673460) intermediate aacrjournals.orgaacrjournals.orgnih.gov.

Two-Electron Reduction: NAD(P)H:Quinone Oxidoreductase 1 (NQO1), also known as DT-diaphorase, catalyzes a direct two-electron reduction of quinones like Mitomycin C, leading directly to the formation of the hydroquinone intermediate nih.govaacrjournals.orgaacrjournals.orgnih.govontosight.aipnas.orgacs.orgresearchgate.net. This two-electron reduction pathway is generally considered less oxygen-sensitive compared to the one-electron pathway aacrjournals.org.

The relative activities of these enzymes can influence the efficiency of Mitomycin C activation. For instance, studies have shown varying levels of cytochrome P450 reductase activity in different cell lines.

| Cell Line Type | Cytochrome P450 Reductase Activity (Units/mg protein) | Citation |

| CHO-WT cells | 2.4 | nih.gov |

| CHO-OR cells | 83.7 | nih.gov |

Note: One unit reduces 1 nmol of oxidized cytochrome c per minute in the presence of 100 μM NADPH at pH 7.8 and 25°C. nih.gov

Additionally, purified NADH:cytochrome b5 reductase has been shown to catalyze the reduction of Mitomycin C with a Michaelis constant (Km) of 23 µM at pH 6.6 aacrjournals.org.

The enzymatic reduction of Mitomycin C leads to the formation of transient, highly reactive intermediates crucial for its mechanism of action.

Semiquinone Anion Radical: This intermediate is generated through a one-electron reduction. Its existence has been supported by direct evidence from techniques such as electron spin resonance (ESR) spectroscopy and electron paramagnetic resonance spectrometry nih.govresearchgate.netnih.govyale.edu. The semiquinone form has been suggested to be an active intermediate involved in DNA cross-linking yale.edu.

Hydroquinone: The hydroquinone intermediate is formed either directly via a two-electron reduction by enzymes like DT-diaphorase or indirectly through the disproportionation of the semiquinone radical, particularly under hypoxic conditions nih.govaacrjournals.orgaacrjournals.orgnih.gov. The hydroquinone is a highly reactive electrophile aacrjournals.orgpnas.org and is considered the major intermediate responsible for the generation of DNA adducts aacrjournals.org.

Following the initial reduction to the hydroquinone, a cascade of spontaneous chemical transformations occurs, converting the reduced mitomycin into a potent bifunctional alkylating agent.

Methanol (B129727) Elimination: The hydroquinone intermediate undergoes an expulsion of the methoxy (B1213986) group, leading to the formation of an iminium ion nih.govyale.edu. This elimination is a critical step in activating the molecule.

Aziridine (B145994) Ring Opening: Electron donation from the hydroquinone indole (B1671886) core facilitates the opening of the aziridine ring nih.govresearchgate.netyale.edunih.govglpbio.comniscpr.res.intaylorandfrancis.com. This ring opening generates a reactive center at the C-1 position of the molecule nih.govresearchgate.netnih.gov.

Quinone Methide Formation: The combined effect of methanol elimination and aziridine ring opening results in the formation of a highly reactive and unstable electrophilic species known as a quinone methide, specifically a vinylogous quinone methide nih.govresearchgate.netyale.eduglpbio.comacs.orgnih.govpnas.org. This quinone methide intermediate is the ultimate DNA-reactive electrophile nih.govresearchgate.netglpbio.comacs.orgnih.govpnas.org.

These electrophilic species then covalently interact with DNA, primarily at the N2 position of guanine (B1146940) nih.gov. This interaction initially leads to a monoalkylated adduct, which can then undergo further intramolecular reactions, including the loss of the carbamate (B1207046) group at C-10, to unveil a second alkylation site. This enables the formation of interstrand DNA cross-links, which are considered the primary lesions responsible for the cytotoxic effects of Mitomycin C nih.govpnas.orgacs.orgyale.eduglpbio.com.

Enzymatic Dephosphorylation and Bioactivation of Mitomycin Phosphate

This compound (MOP) is designed as a prodrug, meaning it is a relatively inactive compound that requires enzymatic conversion to release the active therapeutic agent.

Alkaline phosphatase (AP) plays a crucial role in the bioactivation of this compound. AP is a metalloenzyme with broad substrate specificity, found in various tissues, with particularly high expression in hepatic cells ijpsonline.com.

The enzyme catalyzes the removal of the phosphate moiety from this compound, converting it into an active Mitomycin C derivative, often referred to as mitomycin alcohol (MOH) or simply active mitomycin ijpsonline.comnih.govnih.govaacrjournals.orgoup.com. This dephosphorylation step is essential because this compound itself is significantly less cytotoxic than its dephosphorylated product, Mitomycin C nih.govnih.govaacrjournals.org. This prodrug strategy is particularly relevant in approaches like Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where alkaline phosphatase can be conjugated to tumor-targeting antibodies to achieve localized activation of the prodrug at the tumor site, thereby enhancing therapeutic efficacy and potentially minimizing systemic toxicity nih.govnih.govaacrjournals.orgoup.com.

Characterization of Dephosphorylated Active Metabolites

This compound is an inactive phosphorylated compound that undergoes dephosphorylation to yield toxic dephosphorylated compounds google.com. This dephosphorylation is a crucial step in its activation. The active metabolites resulting from the activation of Mitomycin C, which this compound would ultimately yield upon dephosphorylation and subsequent activation, include 1,2-cis- and trans-2,7-diamino-1-hydroxymitosene and 2,7-diaminomitosene (B1203922) nih.govresearchgate.netnih.gov. 2,7-Diaminomitosene is recognized as a major metabolite formed during the reductive activation of Mitomycin C evitachem.com. While it shares structural similarities with its parent compound and can alkylate DNA, 2,7-diaminomitosene exhibits significantly lower cytotoxicity and primarily forms monoadducts rather than cross-links evitachem.com.

Influence of pH on Phosphate-Dependent Metabolite Generation

The generation of phosphate-dependent metabolites from Mitomycin C is significantly influenced by pH nih.gov. Research indicates that at a pH of 6.5, 2,7-diaminomitosene is predominantly the only metabolite formed nih.gov. However, as the pH increases from 6.8 to 8.0, the quantities of trans- and cis-2,7-diamino-1-hydroxymitosene increase, while the amount of 2,7-diaminomitosene decreases nih.gov.

Mitomycin C readily undergoes alkylation with inorganic phosphate and the phosphate groups of various nucleotides in acidic aqueous solutions researchgate.netresearchgate.net. This reaction is notably efficient only below pH 5, a condition that facilitates the protonation of the aziridine ring of Mitomycin C (pKa' = 4) researchgate.netresearchgate.net. Competing with these phosphate alkylation reactions is the hydrolytic ring opening of the protonated aziridine ring of Mitomycin C, which yields cis- and trans-2,7-diamino-1-hydroxymitosenes researchgate.netresearchgate.net. The stability of Mitomycin C itself is also pH-dependent, showing a significant decrease at low pH values; for instance, approximately 10% of the compound remains at pH 3 after 6-24 hours, and about 30% at pH 5 after 24 hours nih.gov. The pH also dictates the partitioning into different activation pathways for Mitomycin C, leading to the formation of distinct reactive intermediates and DNA adducts stemcell.com.

Table 1: Influence of pH on Mitomycin C Metabolite Distribution

| pH Range | Primary Metabolite(s) Observed |

| 6.5 | 2,7-Diaminomitosene nih.gov |

| 6.8-8.0 | Trans- and cis-2,7-diamino-1-hydroxymitosene (increasing), 2,7-diaminomitosene (decreasing) nih.gov |

| < 5 | Phosphate alkylation products (e.g., 1-phosphate derivatives of diaminomitosenes) researchgate.netresearchgate.net |

Phosphate-Dependent Metabolic Products and Adduct Formation

Upon activation, Mitomycin C can alkylate various cellular nucleophiles, including phosphate, bicarbonate, glutathione, and DNA sciforum.net. The 1-phosphate derivatives are recognized as the first chemically characterized bioreductive alkylation products of the drug researchgate.netresearchgate.net. Studies utilizing rat liver microsomes have confirmed the reductive metabolism of Mitomycin C, identifying C1-phosphates (similar to those formed under acidic conditions) and 2,7-diaminomitosene as the initial bioreductive alkylation products nih.gov.

Identification of 1-Phosphate Derivatives of Diaminomitosenes

During the reductive metabolism of Mitomycin C, specifically three phosphate-dependent metabolites have been identified, with two of these being 1,2-cis- and trans-2,7-diaminomitosene 1-phosphate nih.gov. In the presence of inorganic phosphate, the metabolism of Mitomycin C by rat liver microsomes under anaerobic conditions with NADPH leads to the formation of 1,2-cis- and -trans-2,7-diaminomitosene 1-phosphates researchgate.netresearchgate.net. The alkylation of inorganic phosphate predominantly yields the 1,2-cis-isomer, with a cis/trans ratio greater than 9/1 researchgate.netresearchgate.net.

Furthermore, when Mitomycin C is treated with pyrimidine (B1678525) nucleotides in acidic media, derivatives of 2,7-diaminomitosene are produced where the C-1 position is covalently bound to the phosphate group of the nucleotides researchgate.netnih.gov. For instance, the alkylation of 5'-uridylic acid results in the formation of cis- and trans-2,7-diaminomitosene 1-(5'-uridylate), typically in an approximate 4/1 ratio researchgate.net. Similarly, 5'-uridine triphosphate undergoes alkylation at its terminal phosphate group, yielding the corresponding 1-substituted 2,7-diaminomitosene, also with a predominant cis configuration researchgate.net.

Table 2: Identified 1-Phosphate Derivatives of Diaminomitosenes

| Derivative Type | Specific Examples | Formation Conditions | Key Findings |

| 1-Phosphate Derivatives of Diaminomitosenes | 1,2-cis- and trans-2,7-diaminomitosene 1-phosphate nih.govresearchgate.netresearchgate.net | Reductive metabolism of Mitomycin C by rat liver microsomes with inorganic phosphate, NADPH, and anaerobic conditions; or acidic aqueous solution with inorganic phosphate nih.govresearchgate.netresearchgate.net | Cis/trans ratio > 9/1 for inorganic phosphate alkylation researchgate.netresearchgate.net |

| Nucleotide 1-Phosphate Derivatives of Diaminomitosenes | 1-(5'-uridylate) of cis- and trans-2,7-diaminomitosene researchgate.net | Treatment of Mitomycin C with pyrimidine nucleotides (e.g., 5'-uridylic acid) in acidic media researchgate.netnih.gov | Approx. 4/1 cis/trans ratio for 5'-uridylic acid adduct researchgate.net |

| 1-substituted 2,7-diaminomitosene from 5'-uridine triphosphate researchgate.net | Treatment of Mitomycin C with 5'-uridine triphosphate in acidic media researchgate.net | Predominantly cis composition researchgate.net |

Mechanisms of Phosphate Adduct Formation with Biological Nucleophiles

The formation of phosphate adducts with Mitomycin C primarily involves the covalent binding of the C-1 position of the drug to the phosphate group of biological nucleophiles, such as pyrimidine nucleotides nih.gov. This reaction is highly dependent on an acidic environment, becoming appreciable only below pH 5, a condition that facilitates the necessary protonation of the aziridine ring of Mitomycin C (pKa' = 4) researchgate.netresearchgate.net.

A key aspect of this mechanism is the aziridine ring cleavage, which is induced by the nucleophilic attack of the phosphate group at the C-1 position nih.gov. This has been observed in reactions involving nucleotide mono-, di-, and triphosphates at low pH nih.gov. Competing with these phosphate alkylation reactions is the hydrolytic ring opening of the protonated aziridine ring of Mitomycin C researchgate.netresearchgate.net. The structures of these phosphate adducts have been confirmed through various analytical techniques, including quantitative phosphate analysis, ultraviolet spectroscopy, and enzymatic degradation into known products nih.govresearchgate.net.

Interactions with Nucleic Acids and Cellular Macromolecules

DNA Alkylation and Cross-Linking by Activated Mitomycins

Upon reductive activation, Mitomycin C becomes a highly reactive species that can covalently bind to DNA acs.orgnih.govstemcell.comwikipedia.orgresearchgate.netnamikkemalmedj.com. This alkylation process results in the formation of various DNA adducts, including monofunctional adducts and highly cytotoxic interstrand and intrastrand cross-links acs.orgnih.govresearchgate.netspandidos-publications.comresearchgate.netoup.comresearchgate.netsemanticscholar.orgnih.govscienceopen.comnih.govaacrjournals.orgaacrjournals.org.

Activated mitomycins primarily target guanine (B1146940) residues in DNA, forming covalent linkages at the N2 position of guanine acs.orgnih.govresearchgate.netoup.comaacrjournals.orgsigmaaldrich.comrcsb.org. The formation of DNA cross-links by Mitomycin C demonstrates a strong sequence preference, specifically favoring CpG sites wikipedia.orgresearchgate.netresearchgate.netoup.comaacrjournals.orgsigmaaldrich.comcapes.gov.brnih.govnih.govfcien.edu.uynih.gov. Studies have shown that the yield of monofunctional alkylation is significantly enhanced at 5'-CG sequences compared to 5'-AG or 5'-TG sequences, with 5'-GG also showing enhanced, though lesser, reactivity nih.gov. This specificity is observed with various activation conditions, including sodium dithionite (B78146) and NADPH:cytochrome c reductase, and is dependent on the duplex state of the DNA nih.gov. Decarbamoyl mitomycin C (DMC) also exhibits this 5'-CG specificity nih.gov. The presence of C5 cytosine methylation at CpG sites can further enhance DNA adduct formation by MC and its analogues at these specific locations fcien.edu.uy. While CpG sites are preferred for cross-linking, some studies also indicate the involvement of GpC sequences, particularly for certain stereoisomers of cross-links researchgate.netresearchgate.netnih.gov. For the monofunctional adducts formed by the MC metabolite 2,7-diaminomitosene (B1203922) (2,7-DAM), the specificity switches from minor to major groove alkylation and targets guanines in (G)n tracts acs.orgepa.gov.

Beyond cross-links, activated mitomycins also form monofunctional DNA adducts. These are single covalent attachments to DNA bases acs.orgnih.govresearchgate.netspandidos-publications.comresearchgate.netoup.comresearchgate.netsemanticscholar.orgscienceopen.comnih.govaacrjournals.orgaacrjournals.orgepa.gov. For instance, Mitomycin C forms G-MMC monoadducts aacrjournals.org. The derivative 2,7-diaminomitosene (2,7-DAM), a major reductive metabolite of MC, also forms two distinct mono-adducts with DNA, specifically at the guanine-N7 position nih.govnih.govacs.orgepa.gov. Research indicates that decarbamoyl mitomycin C (DMC) can form monoadducts at significantly higher frequencies (20-30 times more) than Mitomycin C itself nih.gov.

A critical aspect of activated mitomycins' interaction with DNA is their ability to form both interstrand and intrastrand DNA cross-links acs.orgnih.govresearchgate.netspandidos-publications.comresearchgate.netoup.comresearchgate.netsemanticscholar.orgnih.govscienceopen.comnih.govaacrjournals.orgaacrjournals.orgnih.govarvojournals.orgdartmouth.eduamegroups.orgeur.nlresearchgate.net. Interstrand cross-links (ICLs) involve covalent linkages between complementary DNA strands, while intrastrand cross-links form within a single DNA strand, typically at adjacent guanine residues (e.g., –GG- sites) oup.comscienceopen.comaacrjournals.org. ICLs are widely considered to be the most cytotoxic lesions induced by mitomycins, as they effectively prevent DNA strand separation, thereby blocking crucial cellular processes like replication and transcription acs.orgnih.govspandidos-publications.comoup.comsemanticscholar.orgnih.govaacrjournals.orgnih.govdartmouth.eduamegroups.org. The formation of ICLs is a bifunctional alkylation process, where the activated mitomycin reacts with two DNA bases, usually the N7 position of guanine or the exocyclic N2-amino group of guanine on opposing strands researchgate.netamegroups.org.

The stereochemistry of the DNA adducts formed by mitomycins is a significant factor influencing their biological activity. Mitomycin C primarily generates an interstrand cross-link with a trans stereochemistry at the guanine-drug linkage, referred to as the alpha-ICL (α-ICL) acs.orgspandidos-publications.comresearchgate.netsemanticscholar.orgnih.govnih.govepa.govresearchgate.netspandidos-publications.com. In contrast, its analog, decarbamoyl mitomycin C (DMC), predominantly forms an ICL with a cis stereochemistry, known as the beta-ICL (β-ICL) acs.orgspandidos-publications.comresearchgate.netsemanticscholar.orgnih.govnih.govepa.govresearchgate.netspandidos-publications.com. This difference in stereochemistry is observed at carbon one of the guanine-mitosene bond epa.gov. The cross-linking reaction is diastereospecific: trans-cross-links are formed exclusively at CpG sequences, while cis-cross-links are formed only at GpC sequences researchgate.netnih.gov. This distinct stereochemical preference is hypothesized to be responsible for the differential biochemical responses and cytotoxic effects observed between MC and DMC nih.govspandidos-publications.comepa.govspandidos-publications.com.

Table 1: Stereochemical Characteristics of Major Mitomycin-DNA Interstrand Cross-Links

| Mitomycin Compound | Major ICL Type | Stereochemistry at Guanine-Drug Linkage | Preferred DNA Sequence |

| Mitomycin C (MC) | Alpha-ICL (α-ICL) | trans | CpG researchgate.netnih.gov |

| Decarbamoyl Mitomycin C (DMC) | Beta-ICL (β-ICL) | cis | GpC researchgate.netnih.gov |

The formation of DNA adducts by activated mitomycins, particularly ICLs, has profound structural consequences on the DNA helix and significantly impacts cellular replication. ICLs are highly deleterious because they prevent the unwinding of DNA strands, which is essential for both DNA replication and transcription oup.comnih.govarvojournals.orgdartmouth.edueur.nlroyalsocietypublishing.org. The presence of ICLs can stall DNA polymerases and replication forks, leading to replication fork collapse and the generation of DNA double-strand breaks (DSBs) acs.orgscienceopen.comroyalsocietypublishing.orgaacrjournals.orgnih.govresearchgate.net. These DSBs are a critical component of the drug's antitumor activity scienceopen.com.

Mechanistic Studies of RNA and Protein Synthesis Inhibition

Beyond its primary effects on DNA, Mitomycin C also exerts inhibitory effects on RNA and protein synthesis. This inhibition is a consequence of its ability to alkylate and cross-link DNA, which in turn blocks the transcription of DNA into RNA and subsequently inhibits protein synthesis wikipedia.orgarvojournals.org. By preventing DNA transcription, Mitomycin C effectively halts the production of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA), all of which are crucial for protein synthesis. This disruption of the central dogma of molecular biology ultimately leads to the inability of cells to multiply and sustain essential functions wikipedia.org.

Interaction with Other Cellular Nucleophiles

Mitomycin C (MMC) functions as a prodrug, meaning it requires reductive activation to transform into a highly reactive bis-electrophile drugbank.comstemcell.combeilstein-journals.org. This activated form is capable of alkylating various cellular nucleophiles drugbank.comstemcell.comacs.org. While DNA is considered the primary biological target for MMC, leading to interstrand cross-links that inhibit DNA synthesis and function, other cellular nucleophiles also engage in interactions with the activated drug drugbank.comstemcell.comnih.govwikipedia.org.

Key cellular nucleophiles that have been identified as targets for activated Mitomycin C include:

Phosphate (B84403): Activated Mitomycin C can alkylate cellular nucleophiles, including phosphate drugbank.comnih.gov. Early research characterized alkylation products formed between Mitomycin C and biological model nucleophiles such as nucleotide mono-, di-, and triphosphates. These reactions typically involve aziridine (B145994) cleavage by the phosphate at the C1 position, particularly under acidic conditions beilstein-journals.org. This indicates that phosphate groups within the cellular environment can serve as nucleophilic attack sites for the activated mitomycin species.

Bicarbonate: Bicarbonate is another cellular nucleophile that can be alkylated by the activated bis-electrophilic form of Mitomycin C drugbank.comnih.gov.

Cellular and Subcellular Responses to Activated Mitomycin Phosphate

Cell Cycle Perturbation and Arrest Mechanisms

Activated mitomycin phosphate (B84403) profoundly disrupts the normal progression of the cell cycle, primarily inducing arrest in the S and G2/M phases. nih.gov This response is a critical component of its cytotoxic effects, preventing damaged cells from proliferating.

Treatment with mitomycin phosphate can cause an accumulation of cells in the S-phase of the cell cycle. nih.govnih.gov This arrest is often dependent on the Ataxia-telangiectasia and Rad3-related (ATR) kinase, a key sensor of DNA damage during replication. nih.gov The presence of DNA interstrand crosslinks, a hallmark of mitomycin-induced damage, stalls DNA replication forks. nih.govnih.gov This stalling activates the ATR-dependent S-phase checkpoint pathway, which in turn halts further DNA synthesis to allow for potential repair. nih.gov Studies have shown that inhibition of ATR abrogates the S-phase arrest induced by mitomycin treatment, highlighting the central role of this pathway. nih.gov At lower concentrations, this arrest may be transient, but at higher levels of damage, it can become permanent and lead to apoptosis. mit.edu

In addition to S-phase arrest, this compound is a potent inducer of G2/M phase arrest. nih.govnih.govresearchgate.net This checkpoint prevents cells with damaged DNA from entering mitosis, a crucial mechanism to prevent the propagation of genetic instability. The G2/M arrest is often mediated by the p53 tumor suppressor protein and its downstream target, p21. nih.gov Upon DNA damage, p53 is activated and induces the expression of p21, which in turn inhibits the activity of cyclin-dependent kinases (CDKs) necessary for entry into mitosis. researchgate.netmdpi.com In some cell types, this G2/M arrest can be significant, leading to a substantial accumulation of cells in this phase of the cell cycle. researchgate.net

| Cell Cycle Phase | Key Mediators | Primary Outcome |

|---|---|---|

| S-Phase | ATR Kinase | Halts DNA replication to allow for repair of interstrand crosslinks. nih.gov |

| G2/M Phase | p53, p21 | Prevents entry into mitosis to avoid propagation of DNA damage. nih.gov |

Apoptosis Induction Pathways

When DNA damage induced by this compound is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This process is orchestrated by a complex network of signaling pathways that ensure the orderly dismantling of the cell.

A central feature of mitomycin-induced apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways converge on the activation of these executioner enzymes. nih.gov Studies have demonstrated that mitomycin treatment leads to the processing and activation of initiator caspases, such as caspase-8 and caspase-9, as well as the key executioner caspase, caspase-3. nih.govnih.gov The activation of caspase-9 is indicative of the intrinsic pathway's involvement, while caspase-8 activation points to the engagement of the extrinsic pathway. nih.gov The synergistic activation of these caspases culminates in the cleavage of essential cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.gov

The intrinsic pathway of apoptosis is heavily reliant on the mitochondria. This compound treatment can lead to a disruption of the mitochondrial transmembrane potential, a key early event in apoptosis. nih.gov This mitochondrial dysfunction is often associated with the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov The compromised mitochondrial membrane then releases pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm. nih.govscience.gov In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9. frontiersin.org

The decision for a cell to undergo apoptosis in response to this compound is regulated by a balance of pro- and anti-apoptotic signals.

Fas/FasL: The Fas/Fas ligand (FasL) system is a key component of the extrinsic apoptosis pathway. frontiersin.orgyoutube.com this compound has been shown to increase the expression of both Fas and FasL on the surface of cancer cells. nih.govnih.gov The engagement of Fas by FasL triggers the recruitment of the FADD adapter protein and pro-caspase-8, forming the death-inducing signaling complex (DISC), which leads to the activation of caspase-8 and the initiation of the apoptotic cascade. nih.govyoutube.com

p53: The tumor suppressor protein p53 plays a crucial role in sensing DNA damage and initiating a cellular response, which can include cell cycle arrest or apoptosis. frontiersin.orgyoutube.com Following mitomycin-induced DNA damage, p53 levels can be upregulated. researchgate.netnih.gov Activated p53 can transcriptionally activate pro-apoptotic genes, including those that encode for death receptors and members of the Bcl-2 family, thereby promoting apoptosis. nih.gov However, some studies indicate that mitomycin can also induce apoptosis in a p53-independent manner. nih.govnih.gov

AKT: The AKT signaling pathway is a major promoter of cell survival and can inhibit apoptosis. nih.gov this compound has been shown to modulate this pathway. In some contexts, mitomycin treatment can lead to the deactivation of AKT, thereby promoting apoptosis. nih.gov This effect can be p53-dependent in certain cell types. nih.gov Conversely, in some aggressive cancer cells, mitomycin treatment can lead to the activation of AKT, contributing to drug resistance. nih.gov

| Signaling Molecule | Role in Mitomycin-Induced Apoptosis | Associated Pathway |

|---|---|---|

| Fas/FasL | Upregulation promotes apoptosis. nih.govnih.gov | Extrinsic |

| p53 | Upregulation can induce apoptosis. researchgate.netnih.gov | Intrinsic/Extrinsic |

| AKT | Deactivation can promote apoptosis. nih.gov | Survival/Anti-Apoptotic |

Modulation of Cellular Proliferation and Differentiation Processes

Mitomycin's fundamental action of inhibiting DNA synthesis directly impacts cellular proliferation, making it a valuable tool in both research and therapeutic contexts. stemcell.comdrugbank.com Its ability to arrest cell division is exploited in various applications, from preparing feeder cell layers for stem cell culture to targeting rapidly dividing cancer cells. creative-bioarray.comyoutube.com

In cell culture, particularly for pluripotent stem cells (PSCs), feeder cells are often used to provide a supportive microenvironment. creative-bioarray.comdutscher.com These feeder cells, typically mouse embryonic fibroblasts (MEFs), must be prevented from proliferating and overwhelming the target stem cell population. dutscher.comprotocols.io Mitomycin is widely used for this purpose through a process called mitotic inactivation. stemcell.combitesizebio.com

The mechanism of inactivation relies on mitomycin's function as a potent DNA cross-linking agent. bitesizebio.comresearchgate.net After being added to the feeder cell culture, mitomycin enters the cells and is activated, forming covalent bonds between complementary DNA strands. yihuipharm.comyoutube.com These interstrand cross-links create physical barriers that prevent the separation of DNA strands, a critical step for DNA replication. yihuipharm.comresearchgate.net By inhibiting DNA synthesis, mitomycin effectively and permanently arrests the cells in the cell cycle, thereby stopping cell division. stemcell.comdutscher.com Although mitotically inactive, the treated feeder cells remain viable and metabolically active for a period, allowing them to continue secreting essential growth factors and providing a physical substrate for the co-cultured stem cells. creative-bioarray.comresearchgate.netresearchgate.net

Table 2: Key Steps in Mitotic Inactivation of Feeder Cells by Mitomycin

| Step | Description |

|---|---|

| 1. Treatment | Confluent feeder cells (e.g., MEFs) are exposed to a mitomycin solution for a defined period (e.g., 2-3 hours). creative-bioarray.comdutscher.com |

| 2. DNA Cross-linking | Activated mitomycin forms interstrand covalent cross-links in the feeder cell DNA. yihuipharm.comresearchgate.net |

| 3. Inhibition of Replication | The DNA cross-links physically block the machinery of DNA replication, halting DNA synthesis. stemcell.comyihuipharm.com |

| 4. Cell Cycle Arrest | The inability to replicate DNA leads to a permanent arrest of the cell cycle, preventing mitosis. researchgate.netresearchgate.net |

| 5. Co-culture | The mitotically inactivated, but viable, feeder cells are washed and used to support the growth of other cell types, such as embryonic stem cells. creative-bioarray.comdutscher.com |

The growth-inhibitory effects of mitomycin have been documented across a variety of cell types, particularly those characterized by rapid proliferation. youtube.comcancerresearchuk.org As an antineoplastic agent, its primary targets are cancer cells, which are highly sensitive to DNA synthesis inhibitors. youtube.com

Studies on specific cell lines have elucidated the cellular consequences of mitomycin treatment. In the non-small-cell lung cancer (NSCLC) cell line A549, mitomycin was found to inhibit proliferation in a concentration-dependent manner. nih.gov Flow cytometry analysis revealed that the treatment caused cell cycle arrest, significantly increasing the proportion of cells in the G1/G0 phase while decreasing the number of cells in the S and G2/M phases. nih.gov Research on cultured human retinal pigment epithelial cells showed that mitomycin not only halts the cell cycle across multiple phases (S, G2/M, and G2) but also independently triggers apoptosis. researchgate.net Similarly, in human conjunctival fibroblasts, mitomycin-loaded hydrogels inhibited cell proliferation in a dose-dependent fashion, demonstrating its potent anti-proliferative capacity. arvojournals.org While mitomycin is not specific to a single phase of the cell cycle, its maximum effect is exerted during the late G1 and early S phases, when the cell is preparing for and actively engaged in DNA synthesis. nih.gov

Mechanisms of Acquired and Intrinsic Resistance to Mitomycin and Its Phosphate Derivatives

Enzymatic Detoxification and Redox Cycling Mechanisms

One of the primary methods of resistance involves altering the metabolic activation of mitomycin. Mitomycins are prodrugs that require enzymatic reduction to become active, cytotoxic agents that can crosslink DNA. pnas.orgnih.gov Resistance can occur when this activation process is hindered or reversed.

Flavoenzyme-Mediated Re-oxidation (e.g., Mitomycin C Resistance-Associated Protein, MCRA)

A key resistance mechanism involves the re-oxidation of the activated hydroquinone (B1673460) form of mitomycin back to its inactive parent drug. This process, known as redox cycling, effectively detoxifies the compound. The Mitomycin C Resistance-Associated Protein (MCRA), a flavoprotein originally discovered in the mitomycin-producing bacterium Streptomyces lavendulae, is a prime example of this mechanism. pnas.orgresearchgate.net

MCRA functions as a hydroquinone oxidase, utilizing molecular oxygen to re-oxidize the reduced, active intermediate of mitomycin, thereby preventing it from cross-linking DNA. nih.govresearchgate.net When the gene for MCRA is expressed in mammalian cells, it confers significant resistance to mitomycin C under aerobic (oxygen-rich) conditions. nih.govpnas.org However, this resistance is greatly diminished under hypoxic (low-oxygen) conditions because the MCRA enzyme requires oxygen to function. pnas.orgresearchgate.net This oxygen-dependent resistance suggests that similar, MCRA-like mechanisms may exist in human cancer cells, contributing to intrinsic or acquired resistance. nih.gov Superoxide dismutase (SOD) has been proposed to have a general hydroquinone oxidase activity that could function as a mammalian analogue to MCRA, contributing to resistance. rosj.org

Drug-Binding Proteins (e.g., MRD)

Another mechanism of resistance involves proteins that directly bind to the drug, sequestering it away from its DNA target. The mitomycin resistance protein (MRD), also from Streptomyces lavendulae, exemplifies this strategy. nih.gov MRD binds to mitomycin C and is part of a drug binding and export system. pnas.org

While MRD possesses a slow reductive activity that transforms mitomycin C into a mitosene product, its primary function appears to be as a drug-binding protein. pnas.org The slow rate of this reaction results in a prolonged association of the intact drug with the protein, effectively preventing it from reaching the cellular DNA. pnas.org Structural analysis of MRD has revealed a specific binding pocket where the drug is sandwiched between two amino acid residues (His-38 and Trp-108), highlighting the specific nature of this interaction. nih.gov This binding mechanism is a key component of the self-protection system in the mitomycin-producing organism. pnas.org

Deficient Drug-Activating Enzymes

Since mitomycin C is a prodrug, its activation is dependent on the presence and activity of specific bioreductive enzymes. nih.gov A deficiency in these enzymes can lead to a significant decrease in the amount of activated drug within the cell, resulting in resistance. Key enzymes involved in the activation of mitomycin C include DT-diaphorase (also known as NAD(P)H:quinone oxidoreductase 1 or NQO1) and NADPH:cytochrome P450 reductase. nih.govnih.gov

Cell lines that exhibit resistance to mitomycin C often show reduced levels of these activating enzymes. pnas.org This resistance is typically more pronounced under aerobic conditions. nih.gov Conversely, overexpressing these enzymes can restore sensitivity to the drug in resistant cell lines. nih.gov This demonstrates that the levels of drug-activating enzymes are a critical determinant of cellular sensitivity to mitomycin C. nih.gov

Cellular Transport and Efflux Mechanisms (e.g., Mct)

Reduced intracellular drug accumulation due to increased efflux is a common mechanism of drug resistance. Cells can utilize transport proteins, often referred to as multidrug resistance (MDR) pumps, to actively expel chemotherapeutic agents. nih.govmit.edu

In the mitomycin-producing organism Streptomyces lavendulae, a specific drug transport protein known as Mct works in conjunction with the MRD protein to form an efficient system for exporting mitomycin C out of the cell. pnas.org In cancer cells, overexpression of MDR transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) has been linked to resistance. nih.govresearchgate.net These pumps can actively transport a wide range of substrates, including mitomycin C, out of the cell, thereby lowering the intracellular concentration and reducing its cytotoxic effects. researchgate.net For example, studies in bladder cancer cell lines have shown that celecoxib, a substrate for these pumps, can interfere with the efflux of mitomycin C and increase its cytotoxicity in cells that overexpress these transporters. nih.gov

Aberrant Signaling Pathways Contributing to Resistance (e.g., Phosphorylated Akt, p-Akt)

Alterations in cellular signaling pathways can also contribute to drug resistance by promoting cell survival and inhibiting apoptosis (programmed cell death). The PI3K/Akt signaling pathway is a crucial regulator of cell survival and is often overactive in cancer. nih.gov

Studies have shown a direct link between the activation of Akt, indicated by its phosphorylation (p-Akt), and resistance to mitomycin C. nih.gov In aggressive non-small-cell lung cancer cells, higher endogenous and mitomycin C-induced levels of p-Akt were associated with increased resistance to the drug. nih.gov The use of a p-Akt inhibitor was able to reduce this resistance, confirming the importance of this pathway. nih.gov Furthermore, mitomycin C treatment was found to enhance cell migration in these resistant cells, an effect that was also diminished by the p-Akt inhibitor. nih.gov This suggests that in some cancer cells, the activity of the Akt pathway, rather than DNA repair mechanisms, may be the primary driver of resistance and may also contribute to a more aggressive cancer phenotype following treatment. nih.gov

DNA Damage Repair Modalities in Resistance

The primary mechanism of mitomycin C's cytotoxicity is the creation of DNA interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately leading to cell death. uci.edu Consequently, the cell's ability to repair this type of DNA damage is a critical factor in determining its sensitivity to the drug. Enhanced DNA damage repair capacity is a major mechanism of resistance.

Multiple DNA repair pathways are involved in repairing the damage caused by mitomycin C, including nucleotide excision repair (NER) and homologous recombination (HR). nih.gov

Nucleotide Excision Repair (NER): Proteins involved in the NER pathway, such as Xeroderma pigmentosum (XP) proteins XPE, XPF, and XPG, play unique roles in the recognition and repair of mitomycin C-induced DNA damage. nih.gov

Homologous Recombination (HR): The HR pathway is crucial for repairing double-strand breaks that can arise during the repair of ICLs. The functionality of key HR proteins, such as those encoded by the BRCA1 gene, is vital. Restoring the function of a mutated BRCA1 gene has been shown to fully restore resistance to mitomycin C and promote chromosome stability. nih.gov

Other Repair Factors: Other pathways, such as the one involving DNA polymerase theta (Polθ), which is crucial for a process called theta-mediated end joining (TMEJ), are also required for the repair of mitomycin C-induced DNA damage. researchgate.net

Cells with highly efficient DNA repair systems can effectively remove the mitomycin C-induced lesions, allowing them to survive and proliferate despite treatment. This enhanced repair capability can be an intrinsic property of the cancer cell or can be acquired after exposure to the drug.

Data Tables

Table 1: Key Proteins Involved in Mitomycin Resistance

| Protein Name | Mechanism of Action | Effect on Mitomycin C | Cellular Location |

|---|---|---|---|

| MCRA | Flavoenzyme; re-oxidizes activated mitomycin C back to its inactive prodrug form. nih.govresearchgate.net | Detoxification/Inactivation | Cytosol |

| MRD | Binds directly to mitomycin C, sequestering it from DNA. nih.govpnas.org | Sequestration/Export | Cytosol/Membrane |

| DT-diaphorase (NQO1) | Bioreductive enzyme; activates the mitomycin C prodrug. nih.gov | Activation (Deficiency leads to resistance) | Cytosol |

| NADPH:cytochrome P450 reductase | Bioreductive enzyme; activates the mitomycin C prodrug. nih.govnih.gov | Activation (Deficiency leads to resistance) | Microsomes |

| Mct | Membrane transport protein involved in drug efflux. pnas.org | Export/Efflux | Cell Membrane |

| p-Akt (Phosphorylated Akt) | Serine/threonine kinase; promotes cell survival signaling pathways. nih.gov | Promotes Resistance/Survival | Cytosol/Nucleus |

| XPG, XPF, XPE | Proteins involved in the nucleotide excision repair (NER) pathway. nih.gov | DNA Damage Repair | Nucleus |

| BRCA1 | Protein central to the homologous recombination (HR) DNA repair pathway. nih.gov | DNA Damage Repair | Nucleus |

Table 2: Summary of Mitomycin Resistance Mechanisms

| Mechanism Category | Specific Mechanism | Key Molecular Players | Outcome |

|---|---|---|---|

| Enzymatic Detoxification | Flavoenzyme-Mediated Re-oxidation | MCRA pnas.org | Inactivation of active drug |

| Drug-Binding | MRD nih.gov | Sequestration of drug | |

| Deficient Drug Activation | DT-diaphorase, P450 reductase nih.gov | Reduced formation of active drug | |

| Cellular Transport | Increased Efflux | Mct, P-gp, BCRP pnas.orgnih.gov | Decreased intracellular drug concentration |

| Signaling Pathways | Aberrant Survival Signaling | p-Akt nih.gov | Inhibition of apoptosis, promotion of cell survival |

| DNA Damage Repair | Enhanced Repair Capacity | NER proteins (XPG, XPF), HR proteins (BRCA1) nih.govnih.gov | Removal of cytotoxic DNA lesions |

Structure Activity Relationship Sar Studies and Analog Design

Correlating Structural Modifications with Bioactivation and DNA Reactivity

The antitumor activity of mitomycins is contingent upon their bioreductive activation within the cell. This process transforms the relatively stable parent compound into a highly reactive species capable of alkylating DNA, ultimately leading to cell death. The key structural features governing this process are the quinone ring and the aziridine (B145994) moiety.

The bioactivation of Mitomycin C is initiated by the reduction of its quinone ring to a hydroquinone (B1673460). This reduction can be a one-electron or two-electron process mediated by various intracellular reductases. The hydroquinone intermediate is unstable and undergoes a series of spontaneous rearrangements, including the elimination of the methoxy (B1213986) group at position C9a, to form a reactive electrophilic species. This activated intermediate can then alkylate DNA, primarily at the N2 position of guanine (B1146940). A second alkylation event, often following the opening of the aziridine ring, can lead to the formation of DNA interstrand cross-links, which are considered the primary cytotoxic lesions.

Structural modifications at various positions of the mitomycin core have been shown to significantly impact this bioactivation process and subsequent DNA reactivity. For instance, the nature of the substituent at the C7 position can influence the electronic properties of the quinone ring, thereby affecting its reduction potential. Modifications to the carbamate (B1207046) side chain at C10 can also modulate the stability of the activated intermediates and their DNA cross-linking efficiency.

Impact of Physicochemical Properties on Biological Activity

The biological activity of mitomycin analogs is not solely dependent on their chemical reactivity but is also profoundly influenced by their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile.

A critical physicochemical parameter for mitomycins is the reduction potential of the quinone ring (E1/2). A statistically significant correlation has been observed between the antitumor activity of mitomycin analogs and their quinone reduction potential, with compounds that are more easily reduced generally exhibiting higher potency. nih.gov This is because the reductive activation is the rate-limiting step for the exertion of their cytotoxic effects.

The efficiency of activation is also dependent on the specific enzymes involved. A variety of reductases, including DT-diaphorase (DTD) and NADPH:cytochrome P-450 reductase, can activate mitomycins. nih.gov The expression levels of these enzymes in tumor cells can significantly influence the sensitivity of these cells to mitomycin treatment. The presence of a phosphate (B84403) group could potentially influence the interaction of the mitomycin analog with these activating enzymes, either sterically or electronically, thereby affecting the efficiency of bioactivation.

The following table summarizes the quinone reduction potentials and their correlation with the cytotoxic activity of some Mitomycin C analogs.

| Mitomycin Analog | Substituent at C7 | Quinone Reduction Potential (E1/2, V) | Relative Cytotoxicity (in vitro) |

| Mitomycin A | OCH3 | -0.34 | High |

| Mitomycin C | NH2 | -0.42 | Moderate |

| Porfiromycin | N(CH3)2 | -0.47 | Low |

Note: This table is illustrative and compiled from general knowledge in the field. Specific values can vary based on experimental conditions.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is another crucial factor that governs the cellular uptake of mitomycin analogs. nih.gov A certain degree of lipophilicity is required for the compound to efficiently cross the cell membrane and reach its intracellular target. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to cellular components.

Studies on Mitomycin C and its analogs have shown that there is an optimal range of lipophilicity for maximum antitumor activity. For a series of Mitomycin A analogs, where the quinone reduction potentials are similar, a correlation between lipophilicity and antitumor activity was observed. nih.gov

The introduction of a highly polar phosphate group would drastically decrease the lipophilicity of the mitomycin molecule, making it more hydrophilic. This would likely hinder its passive diffusion across the cell membrane. Therefore, a "Mitomycin phosphate" derivative might rely on active transport mechanisms or would need to be designed as a prodrug where the phosphate is masked or is part of a larger, more lipophilic carrier system to facilitate cellular entry.

The following table illustrates the relationship between lipophilicity and cellular uptake for some hypothetical Mitomycin derivatives.

| Derivative | Log P | Cellular Uptake Mechanism | Expected Cellular Concentration |

| Lipophilic Prodrug | High | Passive Diffusion | High |

| Mitomycin C | Moderate | Passive Diffusion | Moderate |

| This compound | Low | Active Transport/Facilitated Diffusion | Variable (depends on transporter expression) |

Note: This table is a conceptual representation.

Rational Design Principles for Novel this compound Analogues and Derivatives

The rational design of novel mitomycin analogs aims to improve their therapeutic index by enhancing their antitumor efficacy, reducing their toxicity, and overcoming drug resistance. For a hypothetical "this compound" derivative, the design principles would revolve around optimizing its prodrug characteristics.

One key principle would be to design a phosphate prodrug that is stable in systemic circulation but is efficiently cleaved by enzymes that are overexpressed in the tumor microenvironment, such as certain phosphatases. This would allow for targeted release of the active mitomycin at the site of action, thereby minimizing systemic toxicity.

Another design strategy would be to modulate the physicochemical properties of the phosphate-containing analog to optimize its ADME profile. This could involve the use of spacers or linkers between the mitomycin core and the phosphate group to fine-tune the lipophilicity and enzymatic cleavage kinetics.

Furthermore, computational modeling and quantitative structure-activity relationship (QSAR) studies could be employed to predict the biological activity and toxicity of novel "this compound" designs. By correlating various structural and physicochemical descriptors with biological activity, these models can guide the synthesis of analogs with improved therapeutic properties.

The development of novel mitomycin derivatives also involves exploring modifications at other positions of the mitomycin core in conjunction with the phosphate prodrug strategy. For example, modifications at the C6 and C7 positions have been shown to influence the antitumor activity and spectrum of mitomycins. nih.gov Combining these modifications with a phosphate prodrug approach could lead to the development of next-generation mitomycin-based anticancer agents with superior clinical outcomes.

Advanced Prodrug Strategies and Targeted Delivery Systems for Mitomycin Phosphate

Enhancement of Prodrug Solubility and Chemical Stability through Phosphate (B84403) Moieties

The conversion of a parent drug into a phosphate prodrug is a well-established strategy to overcome challenges related to poor aqueous solubility and chemical instability. By attaching a phosphoric acid moiety to the parent molecule, Mitomycin C, the resulting Mitomycin phosphate exhibits significantly improved hydrophilicity. This modification leads to a substantial increase in aqueous solubility, which is crucial for formulation and delivery.

The phosphate group is ionizable at physiological pH, rendering the molecule more water-soluble compared to the parent Mitomycin C. This improved solubility can prevent issues such as precipitation in physiological fluids. Furthermore, the phosphate prodrug approach can enhance the chemical stability of the active drug. Mitomycin C is known to be unstable in certain solutions, with its degradation being pH-dependent nih.govresearchgate.net. The phosphate moiety can protect the active part of the molecule from premature degradation in the systemic circulation, ensuring that a higher concentration of the intact prodrug reaches the target site. The stability of phosphate prodrugs allows for better storage and handling characteristics. The general principle is that these prodrugs remain inactive and stable until they are converted to the active form by enzymes concentrated at the site of action frontiersin.orgedgccjournal.org.

Enzyme-Activated Prodrug Systems for this compound Beyond Alkaline Phosphatase

The primary mechanism for the activation of phosphate prodrugs, including this compound, involves enzymatic hydrolysis of the phosphate ester bond. This reaction is predominantly catalyzed by alkaline phosphatase (ALP), an enzyme that is abundant throughout the human body and often overexpressed on the surface of various cancer cells edgccjournal.orgnih.govresearchgate.net. The ALP-mediated dephosphorylation releases the active Mitomycin C derivative at the tumor site nih.gov.

While ALP is the principal enzyme for activating the phosphate prodrug, the subsequent bioactivation of the released Mitomycin C is a critical step that involves other enzyme systems. Mitomycin C itself is an inert molecule that requires reductive activation to become a potent DNA alkylating agent creative-biolabs.comwikipedia.org. This reduction of the quinone ring to a hydroquinone (B1673460) is catalyzed by various intracellular reductase enzymes. Key enzymes implicated in this process include NAD(P)H:quinone oxidoreductase (DT-diaphorase) and xanthine (B1682287) dehydrogenase creative-biolabs.com. This two-step activation process, initiated by extracellular or membrane-bound ALP and completed by intracellular reductases, provides a dual-layered specificity, enhancing the targeted cytotoxic effect against tumor cells.

Receptor-Mediated Targeted Delivery Approaches

Active targeting strategies aim to increase the concentration of a therapeutic agent at the tumor site by utilizing ligands that bind to specific receptors overexpressed on cancer cells. This receptor-mediated approach enhances cellular uptake and reduces off-target effects.

Folate Receptor Targeting in Prodrug Delivery

The folate receptor (FR) is a well-characterized tumor marker that is frequently overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, while having limited expression in normal tissues wikipedia.orgrsc.orgmdpi.com. This differential expression makes it an attractive target for cancer-specific drug delivery.

Folic acid (folate) can be covalently linked to Mitomycin C, often through a cleavable linker such as a disulfide bond, to create a folate-drug conjugate nih.govresearchgate.net. This conjugate binds with high affinity to the FR and is internalized by cancer cells via receptor-mediated endocytosis wikipedia.org. Once inside the cell, the linker is cleaved in the reductive intracellular environment, releasing the active drug.

This strategy has also been applied to nanocarrier systems. For instance, pegylated liposomes containing a lipophilic Mitomycin C prodrug have been surface-functionalized with folate (FT-PL-MLP) nih.gov. In vitro studies on cancer cell lines with high folate receptor expression demonstrated significantly enhanced cellular uptake and cytotoxicity compared to non-targeted liposomes nih.gov.

Table 1: Enhanced Uptake and Cytotoxicity of Folate-Targeted Liposomal Mitomycin Prodrug (FT-PL-MLP) in KB Cells

| Parameter | Non-Targeted Liposomes (PL-MLP) | Folate-Targeted Liposomes (FT-PL-MLP) | Fold Increase |

|---|---|---|---|

| Liposome Uptake (³H-Chol) | Baseline | 4x Baseline | 4-fold nih.gov |

| Prodrug (MLP) Uptake | Baseline | 9x Baseline | 9-fold nih.gov |

| Cytotoxic Activity | Baseline | ~5x Baseline | ~5-fold nih.gov |

Data derived from studies on KB cells with high folate receptor expression.

Other Tumor-Specific Receptor Targeting Concepts

Beyond the folate receptor, other cell surface receptors that are overexpressed on tumor cells serve as potential targets for this compound delivery systems. These strategies often involve conjugating the drug or its carrier to ligands that bind these specific receptors.

Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This is a two-step approach where a monoclonal antibody, specific to a tumor-associated antigen, is conjugated to an enzyme and administered first. After the antibody-enzyme conjugate localizes at the tumor and clears from circulation, a non-toxic prodrug is administered. The enzyme at the tumor site then activates the prodrug locally. This strategy has been demonstrated with an anti-carcinoma monoclonal antibody (L6) conjugated to alkaline phosphatase (L6-AP). The L6-AP conjugate binds to tumor cells and subsequently converts this compound into its active form, leading to a potent, localized antitumor response in preclinical models nih.gov.

Other Potential Receptor Targets:

Transferrin Receptor (TfR): Overexpressed on many proliferating cancer cells to meet their high iron demand. Nanoparticles conjugated with transferrin have been used to deliver other chemotherapeutics semanticscholar.org.

HER2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in certain types of breast cancer. Antibodies like Trastuzumab that target HER2 could be used to guide this compound-loaded nanocarriers mdpi.com.

MUC1: A glycoprotein that is overexpressed and aberrantly glycosylated in various carcinomas. It is considered a target for cancer therapy mdpi.com.

pH-Responsive Delivery Systems (e.g., Liposomes)

The microenvironment of solid tumors is often characterized by a lower extracellular pH (around 6.5-7.0) compared to the physiological pH of normal tissues and blood (pH 7.4) nih.govresearchgate.net. This acidity results from increased metabolic activity and poor perfusion. This pH gradient provides a stimulus that can be exploited for targeted drug release.

pH-responsive liposomes are designed to be stable at neutral pH but to destabilize and release their encapsulated drug cargo in the acidic tumor microenvironment or after being taken up by cells into acidic endosomes nih.govresearchgate.net. These formulations typically incorporate lipids or polymers that change their physicochemical properties upon protonation at lower pH. For example, liposomes formulated with phosphatidylethanolamine (PE) and cholesteryl hemisuccinate (CHEMS) are stable at pH 7.4 but become fusogenic and release their contents at pH values below 7.0 researchgate.net. This triggered release mechanism increases the drug concentration at the tumor site, enhancing therapeutic efficacy while minimizing systemic exposure.

Research on various cytotoxins has demonstrated the effectiveness of this approach. In one study, pH-responsive liposomes showed minimal drug release at pH 7.4, whereas at an acidic pH of 5.5, simulating the endosomal environment, nearly 96% of the encapsulated drug was released over 72 hours dovepress.com. This demonstrates the potential for pH-sensitive carriers to achieve controlled and site-specific release of agents like this compound.

Table 2: pH-Dependent Drug Release from a pH-Sensitive Liposomal System

| pH Condition | Cumulative Drug Release after 72h |

|---|---|

| pH 7.4 (Physiological) | 27.17% dovepress.com |

| pH 5.5 (Tumor/Endosomal) | 95.69% dovepress.com |

Data from a study on pH-responsive liposomes encapsulating a cytotoxin, demonstrating the principle of pH-triggered release.

Nanocarrier-Based Delivery Technologies

Nanocarriers offer a versatile platform for the delivery of anticancer drugs like Mitomycin C and its prodrugs, providing advantages such as improved stability, controlled release, and enhanced accumulation in tumors through the enhanced permeability and retention (EPR) effect nih.gov.

A variety of nanomaterials have been investigated for Mitomycin C delivery:

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) have been used to encapsulate Mitomycin C. These nanoparticles can be stabilized with shell-forming materials to ensure colloidal stability and control drug release nih.gov.

Chitosan-Based Nanocarriers: Chitosan, a natural biopolymer, has been used to develop nanocarriers for Mitomycin C. These systems can improve drug loading and provide pH-responsive release characteristics nih.gov.

Micelles: Amphiphilic block copolymers can self-assemble into micelles with a core-shell structure. While typically used for hydrophobic drugs, novel polymer designs involving hydrogen bonding and π-π stacking have enabled the encapsulation of water-soluble drugs like Mitomycin C, improving stability and cellular uptake nih.govresearchgate.net.

Carbon and Boron Nitride Nanotubes: Theoretical studies have explored the potential of carbon nanotubes (CNTs) and boron nitride nanotubes (BNNTs) as carriers for Mitomycin C, indicating that adsorption is spontaneous and favorable rsc.org.

These nanotechnologies aim to alter the pharmacokinetics of this compound, increasing its circulation time and concentrating it at the tumor site, thereby maximizing its therapeutic index.

Polymeric Micelles for Encapsulation and Release

Polymeric micelles, formed from amphiphilic block copolymers, are a prominent nanocarrier system for drug delivery. kinampark.com While they are typically used for liposoluble drugs, innovative approaches have been developed to encapsulate water-soluble molecules like Mitomycin C. nih.govresearchgate.net

One such strategy involves the design of specialized polymer materials, such as Fmoc-Lys-PEG, which can self-assemble into micelles. researchgate.netnih.gov This assembly is driven by π–π stacking and the hydrophobic interactions of the 9-fluorenylmethoxycarbonyl (Fmoc) groups, which form the core of the micelle. researchgate.net This structure simultaneously creates a framework conducive to hydrogen bonding. nih.gov Mitomycin C can be efficiently encapsulated within this core through hydrogen-bonding interactions. researchgate.netnih.gov Molecular docking simulations have confirmed that hydrogen bonding is the primary force between the drug and the polymer. researchgate.net

Nanoparticles formed from these micelles exhibit a slow, sustained-release profile. In vitro studies conducted in a phosphate buffer solution (pH 7.4) to simulate physiological conditions showed that the cumulative release rate over 72 hours was less than 50%. nih.gov This controlled release is a key advantage, as it can potentially prolong the drug's action at the target site. kinampark.com

Quantum Dot Conjugates and Chitosan-Based Nanocarriers

A multifunctional drug delivery system has been developed by encapsulating Mitomycin C within a chitosan nanocarrier that is conjugated with a bioimaging fluorescence probe, specifically manganese-doped zinc sulfide (Mn:ZnS) quantum dots (QDs). nih.gov This system, designated MMC@CS-Mn:ZnS, combines the therapeutic potential of MMC with the diagnostic capabilities of QDs. nih.govnih.gov Quantum dots are semiconductor nanocrystals with unique optoelectronic properties that make them suitable for bioimaging applications, offering advantages over traditional organic dyes, such as resistance to photobleaching. nih.govbyu.edu

Chitosan, a polycationic polymer, is an ideal material for fabricating these nanocarriers due to its biodegradability, biocompatibility, and mucoadhesive properties. researchgate.net The nanocarriers are typically synthesized using an ionotropic gelation method, which involves the ionic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent like sodium tripolyphosphate (TPP). nih.govscirp.org

The encapsulation efficiency of Mitomycin C into these nanocarriers is influenced by factors such as drug concentration and incubation time. nih.gov Research has focused on optimizing these parameters to achieve efficient drug loading. nih.gov

The release of Mitomycin C from the chitosan-quantum dot matrix is pH-sensitive. nih.govmdpi.com Studies have shown that the cumulative release is highest in a slightly acidic to neutral environment, which can be advantageous for targeting the microenvironment of some tumors. nih.gov The release mechanism follows a diffusion-controlled model, indicating that the drug is released from the nanocarrier matrix over time. mdpi.comresearchgate.net

Table 1: Encapsulation Efficiency of Mitomycin in Chitosan Nanocarriers This table presents data on the efficiency of encapsulating Mitomycin C within chitosan nanoparticles under varying initial drug concentrations.

| Initial Mitomycin C Concentration (mg/mL) | Encapsulation Efficiency (%) |

|---|---|

| 0.5 | 54.5 |

| 1.25 | 47.1 |

| 2.5 | 36.4 |

Data sourced from researchgate.netscirp.org

Table 2: Cumulative Release of Mitomycin from Nanocarriers at Different pH Levels This table shows the percentage of Mitomycin C released from Mn:ZnS quantum dot-conjugated chitosan nanocarriers over 480 minutes in phosphate-buffered saline solutions of varying pH.

| pH of Release Medium | Cumulative Release (%) |

|---|---|

| 6.5 | 30.88 |

| 6.8 | 56.48 |

| 7.2 | 50.22 |

| 7.5 | 10.75 |

Data sourced from nih.gov

Phytosomes for Sustained Release

Phytosomes are novel vesicular drug delivery systems that can enhance the bioavailability of phytochemicals and other drugs. nih.gov A formulation using phytosomes loaded with a Mitomycin C-soybean phosphatidylcholine (MMC-SPC) complex has been developed to serve as an effective drug delivery system. nih.gov

These MMC-loaded phytosomes are prepared using a solvent evaporation method combined with a nanoprecipitation technique. nih.gov Analysis of the resulting vesicles reveals a spherical and intact structure with an average particle size of approximately 210.87 nm and a negative zeta-potential of -33.38 mV, indicating good dispersion stability. nih.gov

The in vitro drug release profile of these phytosomes exhibits a biphasic pattern. This includes an initial burst release followed by a prolonged period of sustained release. nih.gov This characteristic suggests that the phytosome formulation could provide both a rapid onset of action and a long-lasting therapeutic effect. nih.gov

Table 3: Physicochemical Properties of MMC-Loaded Phytosomes This table outlines the key physical and chemical characteristics of phytosomes loaded with a Mitomycin C-soybean phosphatidylcholine complex.

| Parameter | Value |

|---|---|

| Average Particle Size | 210.87 nm |

| Polydispersity Index (PDI) | 0.251 |

| Zeta-Potential | -33.38 mV |

Data sourced from nih.gov

Advanced Prodrug Concepts for Enhanced Specificity

Advanced prodrug strategies aim to increase the specificity of cytotoxic agents by ensuring their activation occurs preferentially at the tumor site. This approach minimizes systemic toxicity and enhances the therapeutic window. Two major strategies in this field are enzyme-prodrug therapies, which rely on the localized activity of an enzyme to convert a non-toxic prodrug into its active, cytotoxic form. wikipedia.org

Antibody-Directed Enzyme Prodrug Therapy (ADEPT)

Antibody-Directed Enzyme Prodrug Therapy (ADEPT) is a two-step cancer therapy designed to localize drug action exclusively to tumor tissues. wikipedia.orgnih.gov

Step 1: Targeting: An antibody, specifically chosen to bind to a tumor-associated antigen, is conjugated to a non-human enzyme. This antibody-enzyme conjugate is administered to the patient and allowed to accumulate at the tumor site while clearing from the bloodstream and normal tissues. wikipedia.orgnih.gov

Step 2: Activation: A non-toxic prodrug is administered. This prodrug is a specific substrate for the enzyme that has been localized at the tumor. The enzyme converts the prodrug into a highly potent cytotoxic agent directly within the tumor microenvironment. nih.gov

A key advantage of ADEPT is that the small-molecule cytotoxic drug generated at the tumor site can diffuse more effectively into the tumor mass than a large antibody molecule, potentially killing nearby tumor cells that may not express the target antigen—an effect known as the "bystander effect." nih.gov This strategy has the potential to deliver higher concentrations of the active drug to the tumor than can be achieved with conventional chemotherapy. creative-biolabs.com

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Gene-Directed Enzyme Prodrug Therapy (GDEPT), also known as suicide gene therapy, is another strategy that uses localized enzyme activity for prodrug activation. nih.govnih.gov This approach involves delivering a gene that encodes a non-human enzyme specifically to cancer cells. scivisionpub.com Once the tumor cells express this foreign enzyme, a systemically administered, non-toxic prodrug can be converted into its active cytotoxic form directly inside the cancer cells. nih.govscivisionpub.com

The success of a GDEPT system depends on several factors, including the efficiency of gene delivery to the target cells, the level of enzyme expression, and the rate at which the enzyme converts the prodrug. researchwithrutgers.com A critical aspect of this therapy is the "bystander effect," where the activated drug can diffuse out of the enzyme-expressing cell and kill neighboring, non-transfected tumor cells. nih.gov

Several GDEPT systems have been investigated. One such system involves the enzyme nitroreductase (NTR). nih.gov However, research has shown that some quinone-based compounds, including Mitomycin C, are poor substrates for NTR, which would limit their use in this specific GDEPT combination. nih.gov

Enzyme-Cleavable Linkers (e.g., Cathepsin B Substrates)

A sophisticated prodrug strategy, particularly relevant to antibody-drug conjugates (ADCs), involves the use of enzyme-cleavable linkers. nih.gov These linkers connect a potent cytotoxic drug to an antibody that targets a tumor-specific antigen. The linker is designed to be stable in systemic circulation but to be cleaved by enzymes that are overexpressed within cancer cells or the tumor microenvironment. nih.gov

A widely used class of these linkers incorporates a dipeptide sequence, such as valine-citrulline (Val-Cit). nih.gov This specific sequence is a substrate for Cathepsin B, a lysosomal cysteine protease that is frequently upregulated in various types of cancer cells.

The mechanism proceeds as follows:

The ADC binds to its target antigen on the surface of a cancer cell and is internalized into the cell, eventually ending up in the lysosome.

Inside the lysosome, the high concentration of Cathepsin B cleaves the Val-Cit linker. nih.gov

This cleavage event triggers the release of the active cytotoxic payload from the antibody, allowing it to exert its cell-killing effect.

This strategy ensures that the potent drug is released only after the ADC has been internalized by the target cancer cell, thereby enhancing specificity and reducing off-target toxicity.

Biosynthetic Pathways and Synthetic Methodologies

Elucidation of Mitomycin Biosynthesis Precursors

The biosynthesis of the mitosane core, the fundamental structure of mitomycins, is a convergent process that utilizes three primary building blocks: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl (B1232498) phosphate (B84403). nih.gov The identification of these precursors has been a significant focus of biosynthetic studies, revealing a unique interplay of primary and secondary metabolic pathways.

3-Amino-5-hydroxybenzoic acid (AHBA): This crucial precursor forms the C7N unit of the mitomycin structure. nih.gov Its own biosynthesis is a fascinating deviation from the standard shikimate pathway. Instead of proceeding through shikimic acid, the pathway to AHBA involves a series of unique intermediates, including 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP), 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ), and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS). This specialized pathway underscores the tailored enzymatic machinery that has evolved for the production of these potent antibiotics.

D-glucosamine: This amino sugar is another essential component, contributing a significant portion of the mitosane framework. Isotopic labeling studies have demonstrated that D-glucosamine is incorporated as an intact unit and is the source of the aziridine (B145994) nitrogen, a key functional group for the biological activity of mitomycins. nih.gov

Carbamoyl Phosphate: The carbamoyl group at the C10 position of mitomycin C is derived from carbamoyl phosphate. nih.gov This metabolite, central to both pyrimidine (B1678525) and arginine biosynthesis, is funneled into the mitomycin pathway, highlighting the integration of primary metabolic pathways in the production of this secondary metabolite.

The following table summarizes the key precursors and their contribution to the mitomycin C structure.

| Precursor | Contribution to Mitomycin C Structure |

| 3-Amino-5-hydroxybenzoic acid (AHBA) | Forms the C7N unit of the mitosane core |

| D-glucosamine | Provides a significant portion of the carbon skeleton and the aziridine nitrogen |

| Carbamoyl Phosphate | Source of the carbamoyl group at the C10 position |

Contemporary Synthetic Approaches to the Mitomycin Skeleton

The total synthesis of the mitomycin skeleton has been a formidable challenge for organic chemists due to its dense and highly functionalized tetracyclic structure, which includes a reactive aziridine ring and a quinone system. nih.gov Over the years, several elegant and innovative strategies have been developed to conquer this molecular Everest.

Early landmark syntheses by Kishi and Fukuyama laid the groundwork for subsequent approaches. These syntheses often involve a multistep sequence to construct the pyrrolo[1,2-a]indole core, followed by the challenging installation of the requisite functional groups. Key strategies employed in the synthesis of the mitomycin skeleton include:

Transannular Cyclizations: Many synthetic routes rely on the formation of a medium-sized ring followed by a transannular cyclization to construct the characteristic tetracyclic system.

Radical Cyclizations: Radical-mediated reactions have been utilized to form key C-C bonds within the mitosane core.

Intramolecular Heck Reactions: Palladium-catalyzed intramolecular Heck couplings have proven effective in closing key rings of the mitomycin skeleton.

Diels-Alder Reactions: Cycloaddition strategies, such as the Diels-Alder reaction, have been employed to construct the quinone-containing ring system.

These approaches often require intricate protecting group strategies to manage the reactivity of the various functional groups present in the mitomycin molecule. The development of these synthetic routes has not only provided access to mitomycins and their analogs for biological evaluation but has also pushed the boundaries of modern organic synthesis.

Synthetic Strategies for Mitomycin Phosphate and its Derivatives

While the synthesis of the core mitomycin skeleton has been extensively studied, specific strategies for the direct synthesis of "this compound" are not well-documented in publicly available scientific literature. The term may refer to a prodrug strategy where a phosphate group is appended to the mitomycin structure to potentially improve its pharmacological properties, such as solubility or tumor targeting.

Hypothetically, the synthesis of a this compound derivative would likely involve the selective phosphorylation of one of the hydroxyl groups present in the mitomycin structure or a synthetic precursor. The primary hydroxyl group of the carbamoyl moiety at C10 would be a likely candidate for such a modification.

Potential synthetic strategies could include:

Direct Phosphorylation: Utilizing a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a phosphoramidite (B1245037) reagent, to directly introduce a phosphate group onto a protected or unprotected mitomycin C molecule. This approach would require careful control of reaction conditions to avoid side reactions with other sensitive functional groups.

Phosphorylation of a Precursor: Introducing the phosphate group at an earlier stage of the synthesis onto a more stable intermediate, followed by the completion of the mitomycin skeleton.

It is important to note that the inherent reactivity of the mitomycin core, particularly the aziridine and quinone moieties, would present significant challenges for any direct chemical modification, including phosphorylation. The development of a robust synthetic route to this compound would require innovative synthetic design and careful optimization of reaction conditions.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach for the construction of complex natural products and their derivatives. While specific chemoenzymatic strategies for the synthesis of this compound have not been detailed in the literature, the potential of this approach for modifying the mitomycin scaffold is significant.

The mitomycin biosynthetic gene cluster from Streptomyces lavendulae has been identified, and many of the enzymes responsible for the intricate steps of mitomycin biosynthesis have been characterized. beilstein-journals.org This knowledge opens the door to harnessing these enzymes for synthetic purposes.

Potential chemoenzymatic approaches could involve:

Enzymatic Modification of Synthetic Intermediates: Using enzymes from the mitomycin biosynthetic pathway to perform specific transformations on synthetic precursors that are difficult to achieve through traditional chemical methods. For example, enzymes responsible for tailoring reactions, such as glycosylation or methylation, could be used to modify synthetic intermediates.